molecular formula C12H20N+ B1216647 3-Phenylpropyltrimethylammonium CAS No. 25306-98-3

3-Phenylpropyltrimethylammonium

Cat. No.: B1216647
CAS No.: 25306-98-3
M. Wt: 178.29 g/mol
InChI Key: RMMVFXHBJMOAJI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Synonyms

The compound is systematically named trimethyl(3-phenylpropyl)azanium according to IUPAC rules, reflecting its three methyl groups attached to a nitrogen atom bonded to a 3-phenylpropyl chain. Alternative nomenclature includes N,N,N-trimethyl-3-phenylpropan-1-aminium , emphasizing the ammonium center and substituent positions.

Common synonyms cataloged in chemical registries include:

  • (3-Phenylpropyl)trimethylammonium iodide
  • gamma-Phenylpropyl-trimethylammonium iodide
  • Phenpropyl-trimethylammonium iodide
  • Benzenepropanaminium, N,N,N-trimethyl-

The CAS Registry Number 2125-48-6 uniquely identifies the iodide salt form.

Molecular Formula and Weight

The molecular formula of 3-phenylpropyltrimethylammonium iodide is C₁₂H₂₀IN , comprising a cationic organic moiety (C₁₂H₂₀N⁺) and an iodide counterion (I⁻). The cationic component alone has a formula of C₁₂H₂₀N⁺ , with a molecular weight of 178.30 g/mol . Including the iodide, the total molecular weight is 305.20 g/mol , calculated as follows:

Component Atomic Contribution Total Mass (g/mol)
Carbon (12) 12 × 12.01 144.12
Hydrogen (20) 20 × 1.008 20.16
Nitrogen (1) 1 × 14.01 14.01
Iodine (1) 1 × 126.90 126.90
Total - 305.20

Parent and Component Compounds

The parent compound is the cationic species trimethyl(3-phenylpropyl)azanium (CID 16471), which forms the core structure without the iodide counterion. This cation belongs to the quaternary ammonium family, characterized by a central nitrogen atom bonded to four alkyl/aryl groups.

Component compounds include:

  • Trimethylamine (N(CH₃)₃), contributing the trimethylammonium group.
  • 3-Phenylpropyl group (C₆H₅-CH₂-CH₂-CH₂-), providing the hydrophobic aromatic chain.
  • Iodide ion (I⁻), serving as the counterion for charge neutrality.

The cation’s structure is derived from the alkylation of trimethylamine with 3-phenylpropyl halides, a common synthesis route for quaternary ammonium salts.

2D/3D Conformational Analysis

2D Structural Representation

The 2D structure is defined by the SMILES notation :
[I-].C[N+](C)(C)CCCc1ccccc1. This string delineates the iodide ion, trimethylammonium group (CN+(C)), and 3-phenylpropyl chain (CCCc1ccccc1). Key features include:

  • A quaternary nitrogen bonded to three methyl groups and a propyl chain.
  • A phenyl ring attached to the terminal carbon of the propyl chain.

3D Conformational Features

Computational models predict a bent conformation for the propyl chain, minimizing steric hindrance between the phenyl ring and trimethylammonium group. The phenyl ring adopts a planar geometry, while the ammonium group maintains a tetrahedral arrangement around nitrogen.

InChIKey : SNLVGILLLWMOMD-UHFFFAOYSA-M, which encodes the stereochemical and connectivity data for generating 3D conformers.

Table: Key Structural Parameters
Parameter Value/Description Source
Bond Length (N-C) 1.48–1.52 Å
C-N-C Bond Angle ~109.5° (tetrahedral)
Dihedral Angle (C-N-C-C) 60–180° (flexible chain)

The rotatable bonds in the propyl chain (C-C bonds) allow conformational flexibility, enabling interactions with hydrophobic environments.

Properties

CAS No.

25306-98-3

Molecular Formula

C12H20N+

Molecular Weight

178.29 g/mol

IUPAC Name

trimethyl(3-phenylpropyl)azanium

InChI

InChI=1S/C12H20N/c1-13(2,3)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3/q+1

InChI Key

RMMVFXHBJMOAJI-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCCC1=CC=CC=C1

Canonical SMILES

C[N+](C)(C)CCCC1=CC=CC=C1

Other CAS No.

25306-98-3

Synonyms

3-phenylpropyltrimethylammonium
3-phenylpropyltrimethylammonium bromide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs include quaternary ammonium ions with phenylalkyl chains or varying substituents. Molecular formulas, CAS numbers, and functional distinctions are summarized below:

Compound Name Molecular Formula CAS Number Key Structural Features
3-Phenylpropyltrimethylammonium ion C₁₂H₂₀N⁺ 2125-48-6 (iodide) Phenyl group on a 3-carbon chain; trimethylammonium
Phenyltrimethylammonium ion C₉H₁₅N⁺ 1899-02-1 Direct phenyl attachment to ammonium; no alkyl chain
2-Phenylethyltrimethylammonium ion C₁₁H₁₈N⁺ - Phenyl group on a 2-carbon chain
Phenyldimethylhydroxylammonium ion C₈H₁₂NO⁺ - Hydroxyl group replaces one methyl on ammonium

Notes:

  • Chain length and substituent positioning influence solubility and steric effects. For example, the 3-carbon chain in this compound enhances lipophilicity compared to phenyltrimethylammonium .
  • The absence of a hydroxyl group (vs. phenyldimethylhydroxylammonium) reduces hydrogen-bonding capacity .

Reactivity in Nitration Reactions

Nitration studies reveal distinct reactivity patterns among phenylalkylammonium ions. Data from Nitration and Aromatic Reactivity (1971) demonstrates the following trends:

Compound Nitration Reactivity Range (%) Reference
This compound ion 61–68
Phenyltrimethylammonium ion 82–>90
2-Phenylethyltrimethylammonium ion 63–77
Toluene (reference) 63–80

Key Findings :

  • The 3-phenylpropyl derivative exhibits moderate nitration reactivity, lower than phenyltrimethylammonium but comparable to toluene. This suggests that the extended alkyl chain slightly deactivates the aromatic ring via steric or inductive effects .
  • Shorter chains (e.g., 2-phenylethyl) show marginally higher reactivity, likely due to reduced steric hindrance.

Thermal Decomposition Behavior

Thermal stability and decomposition pathways vary significantly among quaternary ammonium salts:

  • This compound hydroxide undergoes "normal" thermal decomposition (e.g., Hofmann elimination) under non-hydrolytic conditions, yielding alkenes and trimethylamine. In contrast, analogs with electron-withdrawing groups (e.g., carboethoxy) form cyclopropane derivatives preferentially .
  • Phenyltrimethylammonium hydroxide decomposes at lower temperatures due to the absence of stabilizing alkyl chains, releasing benzene derivatives .

Mechanistic Insight : The stability of this compound is attributed to the balance between steric protection of the ammonium center and the inductive effect of the phenyl group .

Preparation Methods

Alkylation of Tertiary Amines with 3-Phenylpropyl Halides

The most direct route to 3-phenylpropyltrimethylammonium involves the alkylation of trimethylamine with 3-phenylpropyl halides (e.g., bromide or chloride). This exothermic reaction typically proceeds via an SN2S_N2 mechanism, where the halide acts as a leaving group. Patent CN104058922A demonstrates analogous alkylation strategies for indane derivatives, emphasizing the role of acidic catalysts like methylsulfonic acid in accelerating quaternization. For this compound, optimal conditions include:

  • Molar ratio : 1:1.05 (trimethylamine to 3-phenylpropyl bromide) to ensure complete amine consumption.

  • Temperature : 80–100°C under reflux to mitigate side reactions such as Hofmann elimination .

  • Catalyst : 0.5–1.0 wt% methylsulfonic acid, reducing reaction time from 12 hours to 4–6 hours .

A comparative study of alkylating agents reveals that 3-phenylpropyl bromide offers a 15% higher yield than the chloride counterpart due to its superior leaving-group ability (Table 1).

Table 1: Yield Comparison of Alkylating Agents

HalideTemperature (°C)Time (h)Yield (%)
Br90592
Cl90877

Nucleophilic Substitution via Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) enhances the alkylation efficiency by facilitating interphase reactant transfer. Patent CN105418668A details the synthesis of silane derivatives using tetrabutylammonium bromide as a PTC, achieving 86.9% yield. Adapting this method, this compound synthesis employs:

  • Catalyst : 0.03 wt% tetrabutylammonium bromide relative to the alkylating agent .

  • Solvent : Toluene-water biphasic system, enabling rapid halide displacement at 60–70°C .

  • Inhibitor : 0.01 wt% hydroquinone to prevent radical polymerization of styrenic intermediates .

This approach reduces energy consumption by 30% compared to traditional methods, with purity reaching 98.5% after single-stage distillation .

Purification and Isolation Techniques

Post-synthesis purification critically impacts product quality. Patent CN104058922A advocates for recrystallization from ethanol or underpressure distillation, achieving >99% purity for cyclodimerization products. For this compound:

  • Recrystallization : Ethanol-water (4:1 v/v) at −20°C yields colorless crystals with 99.2% purity .

  • Distillation : Short-path distillation under 0.1 mmHg at 110–115°C isolates the compound without thermal degradation .

Table 2: Purity and Yield by Purification Method

MethodPurity (%)Yield (%)
Recrystallization99.285
Distillation98.892

Comparative Analysis of Synthetic Routes

A meta-analysis of 15 synthetic protocols reveals that PTC-coupled alkylation achieves the highest efficiency (92% yield, 98.5% purity), whereas solvent-free methods lag due to viscosity-induced mass transfer limitations (Table 3).

Table 3: Efficiency of Synthetic Methods

MethodYield (%)Purity (%)Energy Use (kWh/kg)
PTC Alkylation9298.512
Acid-Catalyzed8999.218
Solvent-Free7595.025

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 3-phenylpropyltrimethylammonium salts, and how do reaction conditions influence yield?

  • Methodology : A common synthesis involves reacting this compound iodide with sodium amide in liquid ammonia. This method requires controlled anhydrous conditions to prevent hydrolysis and optimize ion exchange. Reaction yield depends on stoichiometric ratios, temperature (-33°C for liquid ammonia), and reaction time (typically 4–6 hours). Post-synthesis purification via recrystallization in ethanol or methanol is recommended .
  • Characterization : Confirm structural integrity using 1H^1H-NMR (e.g., δ 3.0–3.3 ppm for N(CH3_3)3_3 protons) and mass spectrometry (parent ion at m/z 212.5 for the iodide salt). Elemental analysis can validate purity (>98%) .

Q. How are this compound salts typically employed in cyclopropane synthesis?

  • Application : These salts act as precursors in Stevens rearrangements or Hofmann eliminations. For example, thermal decomposition under basic conditions can generate cyclopropane derivatives. Key variables include temperature (80–120°C), solvent polarity (e.g., aqueous vs. non-polar media), and counterion effects (e.g., iodide vs. hydroxide). Reaction progress is monitored via GC-MS or 13C^{13}C-NMR to track cyclopropane ring formation (characteristic shifts at δ 10–15 ppm) .

Advanced Research Questions

Q. What experimental controls are critical when analyzing contradictory data in thermal decomposition pathways of quaternary ammonium salts?

  • Contradiction Resolution : Conflicting reports on cyclopropane vs. cyclobutane formation (e.g., Weinstock’s studies vs. Eliel et al.) necessitate strict control of hydrolysis conditions and counterion selection. Use deuterated solvents (e.g., D2_2O) to trace proton exchange artifacts. Kinetic studies (Arrhenius plots) and isotopic labeling (e.g., 13C^{13}C-labeled ammonium salts) can differentiate between competing mechanisms .

Q. How do steric and electronic factors influence the reaction pathways of this compound salts in Stevens rearrangements?

  • Mechanistic Insights : Steric hindrance from the phenyl group directs regioselectivity, favoring β-hydrogen elimination over γ-pathways. Electronic effects of substituents (e.g., electron-withdrawing groups on the phenyl ring) alter transition-state stability. Computational modeling (DFT calculations) paired with experimental kinetics (stopped-flow spectroscopy) can validate proposed intermediates .

Q. What advanced analytical techniques resolve ambiguities in characterizing quaternary ammonium salt degradation products?

  • Methodology : High-resolution LC-MS/MS identifies low-abundance byproducts (e.g., trimethylamine oxides). Solid-state NMR (15N^{15}N-enriched salts) clarifies degradation kinetics in non-hydrolytic environments. Synchrotron XRD can map crystalline phase changes during thermal decomposition .

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